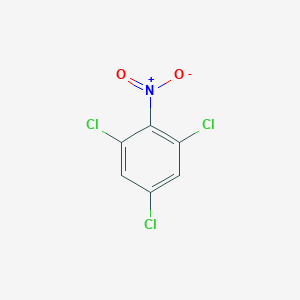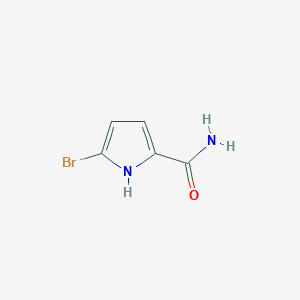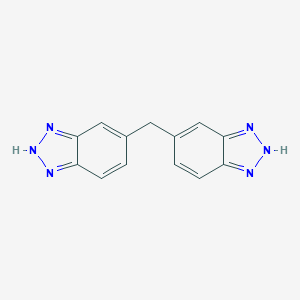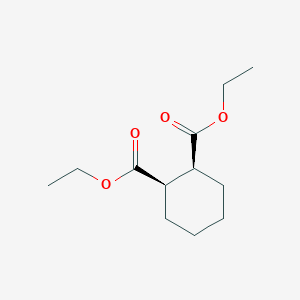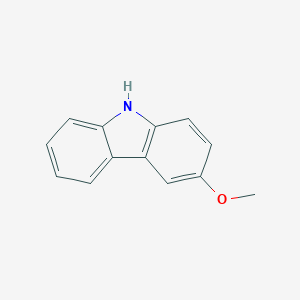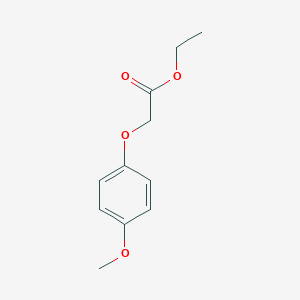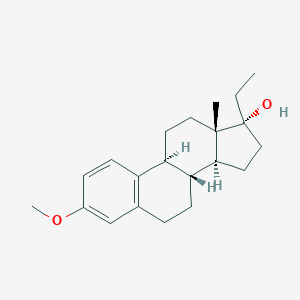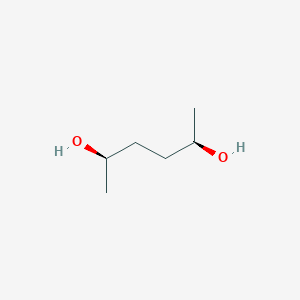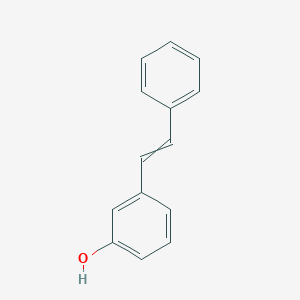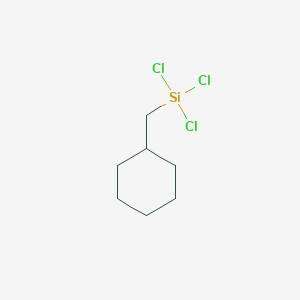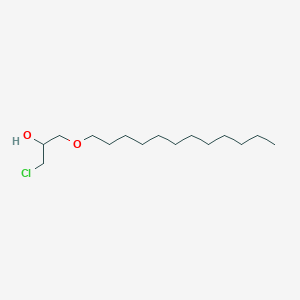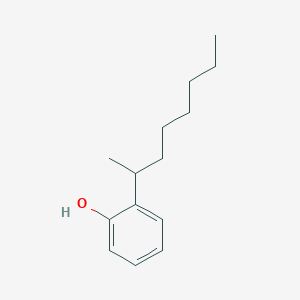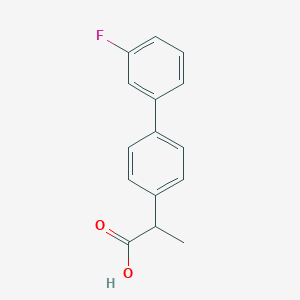
Fluprofen
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fluprofen, also known as 2-(4-fluorophenyl) propionic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to relieve pain and inflammation. It was first synthesized in the 1960s and has since been used to treat various conditions such as rheumatoid arthritis, osteoarthritis, and menstrual cramps. Fluprofen is a derivative of ibuprofen, which is another commonly used NSAID.
作用机制
Fluprofen works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain and swelling. By inhibiting COX, fluprofen reduces the production of prostaglandins, which leads to a reduction in pain and inflammation.
生化和生理效应
Fluprofen has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha. It has also been shown to reduce the activity of matrix metalloproteinases, which are involved in tissue remodeling and repair. Fluprofen has been shown to have a number of cardiovascular effects, including a reduction in blood pressure and an improvement in endothelial function.
实验室实验的优点和局限性
Fluprofen has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, which makes it a useful tool for researchers. However, there are also some limitations to the use of fluprofen in lab experiments. It has a relatively short half-life, which means that it may need to be administered frequently in order to maintain therapeutic levels. It can also have off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are a number of future directions for research on fluprofen. One area of interest is the potential use of fluprofen in the treatment of Alzheimer's disease. Another area of interest is the development of more selective COX inhibitors, which may have fewer off-target effects than current NSAIDs. There is also interest in the development of new formulations of fluprofen, such as sustained-release formulations, which may improve its efficacy and reduce the need for frequent dosing.
合成方法
The synthesis of fluprofen involves the reaction of 4-fluorobenzoyl chloride with propionic acid in the presence of a base such as triethylamine. The reaction produces fluprofen and hydrogen chloride gas as a byproduct. The purity of the synthesized fluprofen can be improved by recrystallization from a suitable solvent such as ethanol.
科学研究应用
Fluprofen has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are responsible for pain and inflammation. Fluprofen has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid plaques in the brain.
属性
CAS 编号 |
17692-38-5 |
|---|---|
产品名称 |
Fluprofen |
分子式 |
C15H13FO2 |
分子量 |
244.26 g/mol |
IUPAC 名称 |
2-[4-(3-fluorophenyl)phenyl]propanoic acid |
InChI |
InChI=1S/C15H13FO2/c1-10(15(17)18)11-5-7-12(8-6-11)13-3-2-4-14(16)9-13/h2-10H,1H3,(H,17,18) |
InChI 键 |
TYCOFFBAZNSQOJ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=CC(=CC=C2)F)C(=O)O |
规范 SMILES |
CC(C1=CC=C(C=C1)C2=CC(=CC=C2)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



